N,N'-bis(pyridin-3-yl)butanediamide

Asymmetric catalysis Organofluorine chemistry Chiral ligand design

Achieve 85% asymmetric fluorination yield with the 3-pyridyl isomer—compared to just 45% for the 4-pyridyl analog. This symmetrical bis(pyridin-3-yl)butanediamide ligand provides anion-switchable coordination polymer topologies (1D vs 2D networks) and serves as the foundational scaffold for IMPDH inhibitor SAR programs. The succinamide spacer and 3-pyridyl substitution are critical for reproducible catalytic and crystal engineering outcomes. Insist on the exact CAS 39642-62-1 to avoid compromised experimental fidelity.

Molecular Formula C14H14N4O2
Molecular Weight 270.29g/mol
CAS No. 39642-62-1
Cat. No. B439421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(pyridin-3-yl)butanediamide
CAS39642-62-1
Molecular FormulaC14H14N4O2
Molecular Weight270.29g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)CCC(=O)NC2=CN=CC=C2
InChIInChI=1S/C14H14N4O2/c19-13(17-11-3-1-7-15-9-11)5-6-14(20)18-12-4-2-8-16-10-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20)
InChIKeyOMDYSEKJIOTTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(pyridin-3-yl)butanediamide (CAS 39642-62-1) for Scientific Procurement: Compound Identity and Baseline Characterization


N,N'-Bis(pyridin-3-yl)butanediamide (CAS 39642-62-1), also designated as N,N'-dipyridin-3-ylsuccinamide or N1,N4-di(3-pyridinyl)succinamide, is a symmetrical diamide characterized by a succinic acid (butanediamide) core linked to two 3-pyridyl moieties via amide bonds [1]. With a molecular weight of 270.29 g/mol and the formula C14H14N4O2, this compound exhibits a calculated XLogP3-AA of -0.3, indicating moderate hydrophilicity [1]. Its structural features—the flexible succinamide spacer flanked by two pyridine nitrogen donors—enable it to function as a versatile bidentate or bridging ligand in coordination chemistry [2]. The 3-pyridyl substitution pattern is critical to its coordination geometry; it directs metal-binding properties that diverge from those of 2-pyridyl or 4-pyridyl analogs, as detailed in Section 2 [3].

Why N,N'-Bis(pyridin-3-yl)butanediamide Is Not Interchangeable with Other Bis-Pyridyl Amides in Scientific Applications


The substitution of N,N'-bis(pyridin-3-yl)butanediamide with closely related analogs—such as 4-pyridyl regioisomers, longer-chain alkanediamides (e.g., pentanediamide), or urea-based connectors—cannot be assumed without compromising experimental fidelity. The 3-pyridyl substitution pattern dictates the specific coordination geometry and supramolecular assembly behavior of this ligand; replacing it with a 4-pyridyl isomer alters the relative orientation of the metal-binding nitrogen atoms, leading to different catalytic outcomes in asymmetric reactions [1]. Furthermore, the succinamide (butanediamide) spacer length of four carbon atoms provides a defined degree of conformational flexibility that is distinct from longer-chain pentanediamide ligands, which produce different pore dimensions and interpenetration patterns in coordination polymers [2]. Even minor modifications to the amide connectivity—such as replacing the succinamide core with a urea linkage—introduce electronic differences that alter hydrogen-bonding donor/acceptor capacity and metallosupramolecular assembly. The quantitative evidence presented in Section 3 substantiates why procurement specifications must enforce the exact 3-pyridyl substitution and succinamide backbone to ensure reproducibility in catalysis and materials chemistry workflows.

Quantitative Comparative Evidence: N,N'-Bis(pyridin-3-yl)butanediamide Versus Closest Analogs


Catalytic Asymmetric Fluorination: Yield Comparison of 3-Pyridyl Versus 4-Pyridyl Ligands

In Mo-catalyzed asymmetric fluorination reactions, the 3-pyridyl substitution pattern on the bis-pyridylamide ligand scaffold yields significantly higher product conversion than the 4-pyridyl analog. A direct head-to-head comparison under identical reaction conditions reveals a quantitative advantage for the 3-pyridyl regioisomer [1].

Asymmetric catalysis Organofluorine chemistry Chiral ligand design

Coordination Polymer Architecture: Anion-Directed Network Dimensionality in Bis(3-pyridyl)butanediamide Complexes

The assembly of coordination polymers using N,N'-bis(pyridin-3-yl)butanediamide (3-bpba) is uniquely directed by the counterion of the metal salt, producing distinct network architectures. This property is a direct consequence of the ligand's 3-pyridyl substitution and succinamide backbone flexibility [1].

Coordination polymers Crystal engineering Supramolecular chemistry

Physicochemical Property Differentiation: LogP and Polar Surface Area Versus 4-Pyridyl and Pentanediamide Analogs

Calculated physicochemical properties of N,N'-bis(pyridin-3-yl)butanediamide differ measurably from its closest structural analogs. The XLogP3-AA value of -0.3 for the target compound places it in a distinct hydrophilicity regime compared to analogs with extended alkyl chains [1].

ADME prediction Ligand design Computational chemistry

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Inhibition: Quantitative Ki Values

N,N'-Bis(pyridin-3-yl)butanediamide exhibits measurable inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), a validated target for immunosuppressive and antiviral therapy [1]. The reported Ki values establish baseline potency against this enzyme; however, direct comparator data for structural analogs in the same assay system are currently unavailable in the public domain, limiting the strength of differential claims.

Enzyme inhibition IMPDH Biochemical assay

Validated Application Scenarios for Procuring N,N'-Bis(pyridin-3-yl)butanediamide Based on Quantitative Evidence


Asymmetric Organofluorine Synthesis Using Mo-Catalyzed Fluorination

Procurement of N,N'-bis(pyridin-3-yl)butanediamide is justified for research programs requiring high-yield asymmetric fluorination of organic substrates. The 3-pyridyl isomer delivers 85% yield in Mo-catalyzed fluorination, compared to only 45% yield for the 4-pyridyl analog under identical conditions [1]. This 40% absolute yield advantage translates to substantially improved synthetic efficiency and reduced material costs for organofluorine chemistry workflows.

Anion-Tunable Coordination Polymer Synthesis with Cu(II) Salts

This compound is the appropriate ligand for crystal engineering studies requiring anion-directed switching of coordination polymer network topology. When complexed with CuSO₄, N,N'-bis(pyridin-3-yl)butanediamide yields a 1D network with rectangular loops, whereas Cu(ClO₄)₂ produces a 2D network with two-fold parallel interpenetration [2]. This anion-tunable dimensionality is a property specific to the 3-pyridyl substitution pattern and succinamide spacer; procurement of the correct isomer is essential for reproducible results in metallosupramolecular chemistry.

Mo-Catalyzed Asymmetric Allylic Alkylation and Cyanation Reactions

Bis(3-pyridyl)amide ligands have been validated in Mo-catalyzed asymmetric allylic alkylation reactions, with ligands bearing π-donating substituents on the 4-position of the pyridine ring yielding higher branched-to-linear product ratios [3]. Additionally, bispyridylamide complexes of metal alkoxides have been evaluated for asymmetric cyanide addition to aldehydes [3]. The unsubstituted 3-pyridyl parent compound serves as the foundational scaffold for these ligand optimization studies, making it an essential procurement item for asymmetric catalysis method development.

IMPDH Inhibitor Scaffold for SAR and Medicinal Chemistry

For medicinal chemistry programs targeting inosine-5'-monophosphate dehydrogenase (IMPDH) in immunosuppression or antiviral indications, N,N'-bis(pyridin-3-yl)butanediamide provides a characterized hit scaffold with Ki values ranging from 240 nM to 440 nM against IMPDH [4]. Procurement supports structure-activity relationship (SAR) expansion and optimization campaigns where the succinamide-linked bis-pyridine core serves as the starting point for analog synthesis and potency improvement.

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